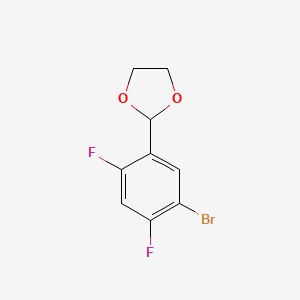

2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2,4-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJJRBALXSYZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 5 Bromo 2,4 Difluorophenyl 1,3 Dioxolane

Precursor Synthesis and Aromatic Halogenation Strategies

The primary precursor for the target molecule is 5-bromo-2,4-difluorobenzaldehyde (B1291822). The synthesis of this intermediate requires careful regioselective introduction of bromine and fluorine substituents onto the benzene (B151609) ring.

The synthesis of 5-bromo-2,4-difluorobenzaldehyde is a key step. While specific documented syntheses for this exact molecule are not prevalent in broad literature, its preparation can be inferred from established organic chemistry principles and routes for analogous compounds. A common strategy involves the bromination of a pre-existing difluorinated benzaldehyde (B42025).

For instance, a general approach involves starting with 2,4-difluorobenzaldehyde (B74705) and introducing a bromine atom at the 5-position. This is guided by the directing effects of the existing substituents. The fluorine atoms and the aldehyde group are electron-withdrawing, which deactivates the ring towards electrophilic substitution, but they direct incoming electrophiles to specific positions.

Alternatively, a synthesis could begin with a molecule like 1-bromo-2,5-difluorobenzene, which would then undergo formylation to introduce the aldehyde group. The unique substitution pattern of these precursors makes them valuable in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

Regioselectivity is crucial in achieving the desired substitution pattern on the phenyl ring. Electrophilic aromatic bromination is the most common method for preparing aryl bromides and continues to be a focus in synthetic chemistry. nih.govresearchgate.net

In the context of synthesizing 5-bromo-2,4-difluorobenzaldehyde from 2,4-difluorobenzaldehyde, the directing effects of the substituents determine the position of bromination. The fluorine at position 2 and the aldehyde at position 1 are ortho, para-directing deactivators (with the aldehyde being a meta-director under strongly acidic conditions not typically used for bromination). The fluorine at position 4 is also an ortho, para-director. The cumulative effect of these groups directs the incoming bromine electrophile to the 5-position, which is para to the fluorine at C2 and ortho to the fluorine at C4.

Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) or ferric chloride. nih.govgoogle.comgoogle.com The reaction conditions, including temperature and solvent, are optimized to achieve high yield and selectivity. For example, bromination of fluorobenzene (B45895) can be performed at temperatures between 30 to 70°C. google.com

Table 1: Common Reagents in Regioselective Bromination

| Reagent/Catalyst | Role in Reaction | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Brominating Agent | Used with a catalyst (e.g., silica (B1680970) gel) or in solvents like THF. | nih.govresearchgate.net |

| Bromine (Br₂) | Brominating Agent | Requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). | google.comgoogle.com |

| Potassium Bromate (KBrO₃) | Brominating Agent | Often used in an acidic medium like aqueous sulfuric acid. | google.comchemicalbook.com |

| Zeolites | Shape-Selective Catalyst | Induces high para-selectivity in electrophilic bromination. | nih.govresearchgate.net |

Cycloacetalization for 1,3-Dioxolane (B20135) Formation

Once the 5-bromo-2,4-difluorobenzaldehyde precursor is obtained, the 1,3-dioxolane ring is formed through a cycloacetalization reaction. This is a protective reaction for aldehydes and ketones, involving their condensation with a diol, typically ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org

The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is an equilibrium process that is typically catalyzed by an acid. Both Brønsted acids and Lewis acids can serve as effective catalysts. organic-chemistry.org

A standard and widely used procedure employs a catalytic amount of p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgprepchem.com Other acidic catalysts include sulfuric acid, hydrochloric acid, and solid acid catalysts like sulfonic acid functionalized metal-organic frameworks or clays (B1170129) such as Montmorillonite (B579905) K10. chemicalbook.comnih.gov The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

To drive the equilibrium towards the product, the water formed during the reaction must be removed. A common method is azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgprepchem.com

Solvents: Toluene (B28343) is a frequently used solvent as it forms an azeotrope with water, facilitating its removal. prepchem.com Other non-polar solvents like benzene may also be used. researchgate.net

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent (e.g., the boiling point of toluene, ~111°C) to ensure continuous removal of water. prepchem.com

Stoichiometry: A slight excess of ethylene glycol is often used to push the reaction equilibrium towards the formation of the dioxolane. The acid catalyst is used in catalytic amounts, typically 0.1 to 10 mol%. researchgate.net

A synthesis analogous to that of the target compound, the preparation of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, involves heating the corresponding aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene under a Dean-Stark trap for several hours. prepchem.com After the theoretical amount of water is collected, the reaction is worked up by washing with a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, followed by purification. prepchem.com

Table 2: Typical Parameters for Dioxolane Synthesis from Benzaldehydes

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Aldehyde:Diol Ratio | 1 : 1.1 - 1.5 | Drives equilibrium towards product formation. | prepchem.comresearchgate.net |

| Catalyst Loading | 0.1 - 10 mol% | To facilitate the reaction without causing side reactions. | researchgate.net |

| Solvent | Toluene or Benzene | Allows for azeotropic removal of water. | prepchem.comresearchgate.net |

| Temperature | Reflux | To facilitate the reaction and azeotropic distillation. | organic-chemistry.orgprepchem.com |

| Apparatus | Dean-Stark Trap | Continuous removal of water byproduct. | organic-chemistry.orgprepchem.com |

Stereochemical Control and Diastereomeric Resolution in Dioxolane Synthesis

The carbon atom at the 2-position of the 1,3-dioxolane ring (the original carbonyl carbon) is a stereocenter if the two substituents on it are different and the substitution pattern on the aromatic ring does not create a plane of symmetry. In the case of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane, this C2 carbon is a stereocenter.

When synthesized from the achiral starting materials 5-bromo-2,4-difluorobenzaldehyde and ethylene glycol, the product is formed as a racemic mixture of two enantiomers. Without the influence of a chiral agent, both enantiomers are produced in equal amounts.

To achieve stereochemical control, one of two main strategies can be employed:

Use of Chiral Diols: Instead of ethylene glycol, a chiral diol (e.g., (2R,3R)-butane-2,3-diol or (2S,3S)-butane-2,3-diol) can be used. The reaction of the aldehyde with an enantiomerically pure diol results in the formation of two diastereomers. These diastereomers have different physical properties and can potentially be separated by methods such as chromatography or crystallization. This approach is used to study the stereochemistry of 2-aryl-1,3-dioxolanes. nih.gov The chiral centers of the diol are not directly involved in the reaction, allowing for the synthesis of new chiral 1,3-dioxolanes with high enantiomeric excess. nih.gov

Use of Chiral Catalysts: Asymmetric catalysis can be used to favor the formation of one enantiomer over the other. Chiral Brønsted or Lewis acid catalysts can create a chiral environment around the reactants, leading to an enantioselective reaction. For example, chiral binaphthyldiimine-Ni(II) complexes have been used to catalyze asymmetric cycloaddition reactions to provide 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Diastereomeric resolution specifically refers to the process of separating diastereomers. This becomes relevant only when a chiral auxiliary, such as a chiral diol, is introduced into the molecule, converting the initial enantiomeric mixture into a mixture of diastereomers. The stereochemistry of the resulting dioxolane ring can be influenced by steric factors during the nucleophilic addition steps. mdpi.com

Advanced Synthetic Routes and Methodological Innovations

Multi-component reactions (MCRs) provide an efficient route to complex molecules in a single step, enhancing synthetic efficiency. For the synthesis of substituted dioxolanes, a three-component assembly has been reported. This reaction involves the stereoselective condensation of an alkene, a carboxylic acid, and a carbon nucleophile (like a silyl (B83357) enol ether) during a hypervalent iodine-mediated oxidation. nih.gov This process proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile to form the final product as a single diastereomer. nih.gov Such methodologies offer a powerful way to construct complex dioxolane-containing structures with high stereocontrol.

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further molecular elaboration via metal-catalyzed cross-coupling reactions. wikipedia.org This allows for the introduction of a wide variety of substituents at the C5 position of the aryl ring, making it a valuable intermediate in medicinal chemistry.

The general mechanism for palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orgyoutube.com

Table 2: Common Cross-Coupling Reactions Applicable to this compound

| Reaction Name | Organometallic Reagent (R'-M) | Key Features |

| Suzuki Coupling | Arylboronic acid or ester | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Stille Coupling | Organostannane (e.g., R'-SnBu3) | Tolerates a wide range of functional groups, though tin reagents are toxic. youtube.com |

| Negishi Coupling | Organozinc reagent | Highly reactive, useful for alkyl, aryl, and vinyl groups. |

| Heck Coupling | Alkene | Forms a C-C bond between the aryl group and an alkene. |

| Buchwald-Hartwig Amination | Amine | Forms a C-N bond, useful for synthesizing aniline (B41778) derivatives. |

Furthermore, cross-coupling can be used to form the aryl-dioxolane structure itself. For example, palladium-catalyzed cross-coupling of (organo)dimethylsilanols, including those bearing a dioxolane moiety, with aryl halides has been demonstrated as an effective method for creating the C-C bond between the aromatic ring and other fragments. nih.gov

Process Chemistry Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several process chemistry principles to ensure safety, efficiency, cost-effectiveness, and sustainability. princeton.edu

For the synthesis of this compound, the standard acetalization reaction is generally robust. However, for scale-up, several aspects must be optimized:

Starting Materials: 5-Bromo-2,4-difluorobenzaldehyde and ethylene glycol are commercially available, but their cost and purity must be evaluated for large-scale procurement.

Catalyst: While p-toluenesulfonic acid is common, heterogeneous acid catalysts could be explored to simplify removal and recycling, reducing waste streams.

Water Removal: The reaction produces water, which must be removed to drive the equilibrium towards the product. On a laboratory scale, a Dean-Stark apparatus with a solvent like toluene is effective. prepchem.com On an industrial scale, this might involve azeotropic distillation under reduced pressure or the use of dehydrating agents that are cost-effective and easily removed.

Solvent Selection: Toluene is effective but raises environmental and safety concerns. Greener solvent alternatives would be preferable in a modern process.

Purification: Purification by distillation under reduced pressure is feasible for this compound. prepchem.com However, developing a process that allows for purification by crystallization would be more energy-efficient and scalable.

Process Mass Intensity (PMI): An optimized process would aim for a low PMI (the ratio of the total mass of materials used to the mass of the final product) by using stoichiometric amounts of reagents where possible, minimizing solvent volumes, and recycling solvents and catalysts.

Continuous Flow Chemistry: For large-scale and continuous production, converting the batch process to a continuous flow process could offer significant advantages in terms of safety (smaller reaction volumes), consistency, and throughput. wordpress.com

By addressing these considerations, a robust, safe, and economically viable process for the large-scale synthesis of this compound can be developed.

Iii. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise assignment of each atom within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic, methine, and dioxolane protons.

Aromatic Region: The disubstituted benzene (B151609) ring contains two protons. The proton at position C3 (H-3) would be coupled to the adjacent fluorine at C4 and the proton at C6. The proton at C6 (H-6) would be coupled to the fluorine at C5 and the proton at C3. This would result in two complex multiplets, likely doublet of doublets.

Methine Proton: The single proton on the acetal (B89532) carbon (C2) is expected to appear as a singlet or a finely split multiplet.

Dioxolane Protons: The four protons of the dioxolane ring are chemically equivalent due to rapid conformational changes at room temperature and would likely appear as a single multiplet. acs.org

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.8 - 8.0 | dd | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 | 1H |

| H-3 | ~7.2 - 7.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | 1H |

| H-2 (acetal) | ~6.0 - 6.2 | s | - | 1H |

| H-4', H-5' (dioxolane) | ~4.0 - 4.2 | m | - | 4H |

¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. mnstate.edu The presence of highly electronegative fluorine atoms will cause significant downfield shifts and result in C-F coupling, which can further split the signals.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C4) will show large one-bond coupling constants (¹JCF), while others will show smaller two- or three-bond couplings.

Acetal Carbon: The acetal carbon (C2) is expected to resonate around 100-105 ppm.

Dioxolane Carbons: The two equivalent carbons of the dioxolane ring (C4' and C5') will produce a single signal in the region of 65-70 ppm.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-4 (C-F) | ~160 - 165 | d, ¹JCF ≈ 250 Hz |

| C-2 (C-F) | ~158 - 162 | d, ¹JCF ≈ 250 Hz |

| C-1 | ~130 - 135 | dd |

| C-6 | ~128 - 132 | d |

| C-3 | ~115 - 120 | d |

| C-5 (C-Br) | ~110 - 115 | d |

| C-2' (acetal) | ~100 - 105 | t (³JCF) |

| C-4', C-5' (dioxolane) | ~65 - 70 | s |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution. beilstein-journals.orgipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the aromatic signals at H-3 and H-6 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for H-3, H-6, H-2, and the dioxolane protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The methine proton (H-2) to the aromatic carbons C-1 and C-6, as well as to the dioxolane carbons (C-4' and C-5').

The aromatic proton H-6 to carbons C-1, C-4, and C-5.

The aromatic proton H-3 to carbons C-1, C-2, and C-5.

Stereochemical Analysis and Conformational Preferences through NMR Chemical Shifts

The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium of conformations. acs.org The five-membered ring typically undergoes a rapid process of pseudorotation, interconverting between various envelope and twist conformations. researchgate.net

At room temperature, this rapid interconversion makes the four protons on the dioxolane ring appear equivalent on the NMR timescale, often resulting in a single, simple multiplet. acs.org For 2-aryl-1,3-dioxolanes, the aryl substituent generally prefers to occupy a pseudo-equatorial position to minimize steric hindrance. researchgate.net Low-temperature NMR studies could potentially "freeze out" individual conformers, allowing for the determination of the energy barriers between them and the preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. lcms.cz For 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane, the molecular formula is C₉H₇BrF₂O₂. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) of roughly equal intensity.

Calculated Exact Mass for C₉H₇BrF₂O₂

| Isotopologue | Theoretical Exact Mass (Da) |

|---|---|

| C₉H₇⁷⁹BrF₂O₂ | 263.9597 |

| C₉H₇⁸¹BrF₂O₂ | 265.9577 |

Experimental determination of these masses by HRMS with a high degree of precision (typically within 5 ppm) would unequivocally confirm the molecular formula of the compound.

Fragmentation Pathway Analysis and Mechanistic Insights

Analysis of the fragmentation patterns in mass spectrometry, often aided by tandem MS (MS/MS) experiments, provides valuable structural information. core.ac.uk For this compound, several fragmentation pathways can be proposed.

A primary fragmentation event would likely be the cleavage of the bond between the aromatic ring and the dioxolane moiety. This can lead to two key fragment ions:

Formation of the Bromodifluorophenyl Cation: Cleavage can result in the formation of the [C₆H₂BrF₂]⁺ cation (m/z 210/212), which would be a very stable and likely abundant fragment.

Formation of the Dioxolane-derived Cation: The other part of the molecule could form a [C₃H₅O₂]⁺ cation (m/z 73).

Further fragmentation of the bromodifluorophenyl cation could involve the sequential loss of fluorine or bromine atoms. Another plausible pathway involves the fragmentation of the dioxolane ring itself, potentially through the loss of formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (B1197577) oxide (C₂H₄O, 44 Da) units from the molecular ion. raco.cat

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wikipedia.orgmeasurlabs.com For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands that correspond to its distinct structural components: the substituted aromatic ring and the dioxolane moiety.

The primary vibrational modes anticipated for this compound are associated with the C-H, C=C, C-F, and C-Br bonds of the bromodifluorophenyl group, as well as the C-H and C-O bonds of the dioxolane ring. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the dioxolane ring are expected in the 2990-2880 cm⁻¹ region. The presence of strong absorption bands in the 1300-1000 cm⁻¹ range is a key indicator for C-F and C-O stretching vibrations. Specifically, the asymmetric C-O-C stretching of the dioxolane ether linkage is expected to produce a very strong band around 1150-1050 cm⁻¹. Aromatic C=C ring stretching vibrations would be observed in the 1610-1450 cm⁻¹ region, confirming the presence of the phenyl group.

The table below summarizes the predicted characteristic IR absorption bands for the key functional groups within this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| Dioxolane Ring | C-H Stretch | 2990-2880 | Medium |

| Aromatic Ring | C=C Stretch | 1610-1450 | Medium to Strong |

| Aromatic Ring | C-F Stretch | 1300-1100 | Strong |

| Dioxolane Ring | C-O-C Asymmetric Stretch | 1150-1050 | Strong |

| Dioxolane Ring | C-O Stretch | 1250-1020 | Strong |

| Aromatic Ring | C-Br Stretch | 650-550 | Medium to Strong |

X-ray Crystallography

As of now, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, such an analysis would yield critical data regarding its solid-state structure.

A diffraction experiment would reveal the crystal system, space group, and unit cell dimensions. The molecule's internal geometry, including the planarity of the substituted phenyl ring and the conformation of the dioxolane ring—which typically adopts a non-planar 'envelope' or 'twist' conformation—would be precisely determined. researchgate.net The analysis would also detail the relative orientation of the dioxolane and phenyl rings.

The following table illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis. The values presented are hypothetical and representative of what might be expected for a small organic molecule of this nature.

| Parameter | Illustrative Data |

|---|---|

| Chemical Formula | C₉H₇BrF₂O₂ |

| Formula Weight | 265.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.5 Å, b = 14.5 Å, c = 9.7 Å, β = 111° |

| Volume | 1230 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.70 g/cm³ |

The crystal packing of this compound would be dictated by a combination of weak intermolecular forces. Although the molecule lacks strong hydrogen bond donors (e.g., O-H, N-H), a network of weak intermolecular interactions would stabilize the crystal lattice.

The potential intermolecular interactions are summarized in the table below.

| Interaction Type | Potential Donor | Potential Acceptor | Description |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Aromatic/Dioxolane) | O (Dioxolane) | Stabilizes packing via electrostatic interactions. |

| Weak Hydrogen Bond | C-H (Aromatic/Dioxolane) | F (Phenyl Ring) | Contributes to the formation of a 3D network. |

| Halogen Bond | C-Br (σ-hole) | O (Dioxolane) | A directional interaction that influences crystal packing. |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Contributes to cohesive energy through dispersion forces. |

Iv. Chemical Reactivity and Transformation Studies of 2 5 Bromo 2,4 Difluorophenyl 1,3 Dioxolane

Reactivity of the Aryl Bromine Moiety

The carbon-bromine bond on the phenyl ring is a key site for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comnih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane, the aromatic ring is "activated" by two fluorine atoms.

Although bromine can act as a leaving group, the fluorine atoms themselves are highly susceptible to displacement via SNAr, especially the fluorine at the C4 position, which is para to the dioxolane group and ortho to the bromine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. libretexts.org The rate of reaction is dependent on the strength of the nucleophile and the ability of the substituents to stabilize the intermediate. libretexts.org While direct substitution of the bromine via SNAr is less common than for activated chlorides or fluorides, under specific conditions with potent nucleophiles, such reactions can be induced.

Table 1: Representative SNAr Reactions on Activated Aryl Halides

| Nucleophile | Leaving Group | Product Type | Typical Conditions |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | F | Aryl methyl ether | MeOH, reflux |

| Ammonia (NH₃) | F | Aniline (B41778) derivative | High pressure/temperature |

This table illustrates general SNAr reactions on activated aryl fluorides, analogous to the fluorine atoms present in the title compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromine moiety of this compound is an ideal electrophilic partner for these transformations. jocpr.com These reactions have revolutionized organic synthesis and are widely used in the pharmaceutical and materials science industries. jocpr.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. mdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base. rsc.org The versatility, mild conditions, and commercial availability of boronic acids make the Suzuki-Miyaura reaction a highly favored method for creating biaryl structures. mdpi.com

Negishi Coupling: The Negishi coupling pairs an organic halide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org Palladium or nickel complexes can be used as catalysts. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium species in the presence of a base. wikipedia.org This reaction is a key method for the vinylation of aryl halides. mdpi.com

Table 2: Exemplary Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst (Ex.) | Base (Ex.) | Solvent (Ex.) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Dioxane | 2-(5-Phenyl-2,4-difluorophenyl)-1,3-dioxolane |

| Negishi | Phenylzinc chloride | PdCl₂(PPh₃)₂ | - | THF | 2-(5-Phenyl-2,4-difluorophenyl)-1,3-dioxolane |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-(5-Styryl-2,4-difluorophenyl)-1,3-dioxolane |

This table provides illustrative examples of how this compound could be used in standard cross-coupling reactions.

Halogen-metal exchange is a fundamental reaction for preparing organometallic reagents, particularly organolithium compounds. wikipedia.org Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) facilitates a rapid exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu

This reaction generates a highly reactive aryllithium intermediate, 2-(2,4-difluoro-5-lithiophenyl)-1,3-dioxolane. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the former position of the bromine atom. This two-step sequence is a powerful strategy for regioselective functionalization. ias.ac.in

Table 3: Halogen-Metal Exchange and Subsequent Electrophilic Quenching

| Step 1: Reagent | Step 2: Electrophile | Reagent | Product Type |

|---|---|---|---|

| n-Butyllithium | Carbon dioxide | CO₂ | 5-(1,3-Dioxolan-2-yl)-2,5-difluorobenzoic acid |

| tert-Butyllithium | Dimethylformamide | DMF | 5-(1,3-Dioxolan-2-yl)-2,5-difluorobenzaldehyde |

| n-Butyllithium | Trimethylsilyl chloride | TMSCl | 2-(2,4-Difluoro-5-(trimethylsilyl)phenyl)-1,3-dioxolane |

This table outlines a synthetic sequence involving the formation of an aryllithium intermediate followed by reaction with common electrophiles.

Transformations of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring serves as a protecting group for a carbonyl functional group, in this case, an aldehyde. nih.gov Its stability and selective removal are crucial for multi-step synthesis.

The most common transformation of the dioxolane ring is its cleavage under acidic conditions to regenerate the parent carbonyl compound. organic-chemistry.org This deprotection is typically achieved through hydrolysis using aqueous mineral acids (e.g., HCl, H₂SO₄) or Lewis acids in the presence of water. organic-chemistry.org The reaction mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water, ultimately releasing the aldehyde and ethylene (B1197577) glycol.

The deprotection of this compound yields 5-bromo-2,4-difluorobenzaldehyde (B1291822), a key synthetic precursor. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Table 4: Common Deprotection Protocols for Dioxolanes

| Reagent(s) | Solvent | Temperature |

|---|---|---|

| Hydrochloric acid (aq.) | Acetone/Water | Room Temperature |

| Sulfuric acid (aq.) | THF/Water | Room Temperature |

| p-Toluenesulfonic acid | Acetone/Water | Reflux |

| Iodine (catalytic) | Acetone/Water | Room Temperature |

This table summarizes various methods for the acid-catalyzed hydrolysis of dioxolanes to their corresponding carbonyl compounds. organic-chemistry.org

Beyond simple hydrolysis, the dioxolane ring can undergo other types of ring-opening reactions under specific conditions. While less common than hydrolysis, these reactions can provide alternative pathways for functionalization. For instance, treatment with strong reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to reductive ring opening to afford a protected diol derivative. Furthermore, reactions with organometallic reagents in the presence of a Lewis acid can sometimes result in ring opening and the formation of a new carbon-carbon bond. The specific outcomes of such reactions are highly dependent on the substrate and the reaction conditions employed. Research in this area continues to explore novel transformations of acetal (B89532) protecting groups.

Regioselective Functionalization of the Difluorophenyl Ring

The substitution pattern of the phenyl ring—containing two electron-withdrawing fluorine atoms, a bromine atom, and an acetal group—creates a unique electronic environment that allows for controlled, position-specific functionalization. The distinct electronic and steric properties of these substituents enable regioselective reactions through different chemical pathways.

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to a specific ortho-position. wikipedia.org The DMG coordinates with the lithium cation, thereby increasing the kinetic acidity of the adjacent proton and facilitating its abstraction. organic-chemistry.orgbaranlab.org

For this compound, several substituents can potentially influence the site of lithiation. The 1,3-dioxolane group, with its Lewis basic oxygen atoms, can act as a DMG, directing metalation to the C3 position. Fluorine atoms are also recognized as moderate DMGs. organic-chemistry.org In this molecule, the fluorine at C2 could direct lithiation to C3, while the fluorine at C4 could direct it to C3 or C5. However, the C5 position is already occupied by a bromine atom.

The reaction of an arene with an alkyllithium reagent typically leads to an ortho-metalated intermediate, which can then react with various electrophiles. organic-chemistry.org The primary competition for directing the lithiation on this compound would be between the dioxolane group and the C2-fluorine, both of which would direct the deprotonation to the C3 position. The C4-fluorine is less likely to direct to C3 due to steric hindrance from the adjacent dioxolane group. The cooperative effect of the dioxolane and the C2-fluorine strongly favors the deprotonation at the C3 position.

Table 1: Analysis of Potential Directing Groups for Ortho Metalation

| Directing Group | Position | Target Proton Position(s) | Likelihood of Direction | Rationale |

| 1,3-Dioxolane | C1 | C6, C2 | Low (C2 occupied, C6 sterically hindered by Br) | The primary directing effect is towards adjacent protons. |

| Fluorine | C2 | C3 | High | Fluorine is a known, effective ortho-directing group. |

| Fluorine | C4 | C3, C5 | Moderate (C3), Blocked (C5) | C3 is a viable position; C5 is blocked by bromine. |

Upon treatment with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), the molecule is expected to undergo regioselective lithiation at the C3 position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles to introduce new functional groups at this specific site.

Potential DoM Reactions and Products:

| Electrophile (E+) | Reagent Example | Resulting Functional Group at C3 | Product Name |

| Carbonyl | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | 3-(1,3-Dioxolan-2-yl)-2,5-difluoro-4-bromobenzoic acid |

| Silyl (B83357) | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | 2-(5-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)-1,3-dioxolane |

| Aldehyde | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 3-(1,3-Dioxolan-2-yl)-2,5-difluoro-4-bromobenzaldehyde |

| Halogen | Hexachloroethane (C₂Cl₆) | Chlorine (-Cl) | 2-(5-Bromo-3-chloro-2,4-difluorophenyl)-1,3-dioxolane |

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. youtube.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. youtube.comlibretexts.org These groups can be classified as activating or deactivating and as ortho/para-directing or meta-directing.

In this compound, the substituents present a competitive scenario for directing an incoming electrophile.

Halogens (F, Br): Both fluorine and bromine are deactivating groups due to their strong inductive electron-withdrawing effect. youtube.comyoutube.com However, they are ortho/para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion or sigma complex). youtube.comyoutube.com

1,3-Dioxolane Group: This group is an acetal derived from an aldehyde. By analogy to alkoxy (-OR) groups, it is considered a weakly activating, ortho/para-directing group. organicchemistrytutor.com The oxygen lone pairs can donate into the ring via resonance, increasing the electron density at the ortho (C6) and para (C4) positions.

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| 1,3-Dioxolane | C1 | Activating (Resonance), Withdrawing (Inductive) | ortho (C6), para (C4 - blocked) |

| Fluorine | C2 | Deactivating (Inductive), Donating (Resonance) | ortho (C3), para (C5 - blocked) |

| Fluorine | C4 | Deactivating (Inductive), Donating (Resonance) | ortho (C3, C5 - blocked) |

| Bromine | C5 | Deactivating (Inductive), Donating (Resonance) | ortho (C4 - blocked, C6) |

Based on this analysis, both available positions (C3 and C6) receive directing influence.

Position C3: Directed to by the fluorine atoms at C2 and C4.

Position C6: Directed to by the dioxolane group at C1 and the bromine atom at C5.

Investigation of Multistep Synthesis Sequences Utilizing the Compound as a Key Intermediate

The structure of this compound makes it a versatile building block in multistep syntheses, particularly for accessing complex pharmaceutical intermediates and other high-value organic molecules. q100lifesciences.comshreemlifesciences.com Its utility stems from two key features: the dioxolane group acting as a robust protecting group for an aldehyde, and the bromine atom providing a handle for cross-coupling reactions.

A common synthetic strategy involves first modifying the aromatic ring, typically via the bromine atom, and then deprotecting the aldehyde for further transformations. The bromine atom at C5 is well-suited for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse aryl, vinyl, or alkyl substituents.

Following the modification of the phenyl ring, the 1,3-dioxolane group can be easily removed under acidic conditions (e.g., aqueous HCl or acetic acid) to regenerate the aldehyde functionality. This aldehyde can then participate in a wide array of subsequent reactions, including:

Reductive amination: To form substituted benzylamines.

Wittig reaction: To form alkenes.

Grignard or organolithium addition: To form secondary alcohols.

Oxidation: To form a carboxylic acid.

This stepwise functionalization allows for the construction of complex molecular architectures that would be difficult to assemble otherwise. The compound serves as a stable, easily handled precursor to the more reactive 5-bromo-2,4-difluorobenzaldehyde, enabling chemists to perform sensitive reactions on the aromatic ring without interference from the aldehyde group.

Based on a comprehensive search of available scientific literature and chemical databases, detailed computational and theoretical investigation reports specifically for the compound This compound are not publicly available.

While the methodologies outlined in the request—such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, and spectroscopic predictions—are standard computational chemistry techniques, published research applying these specific analyses to this compound could not be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analytical content for the following sections as requested:

V. Computational and Theoretical Investigations

V. Computational and Theoretical Investigations

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations for IR Spectral Interpretation

To generate the requested content, original research involving quantum chemical calculations for this specific molecule would be required. Such studies would typically involve using specialized software to model the compound and derive its electronic, structural, and spectroscopic properties, which would then be analyzed and reported. Without access to such a dedicated study, providing a scientifically accurate and detailed article strictly adhering to the user's outline is not feasible.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for a step-by-step analysis of a reaction mechanism, identifying the key intermediates and transition states that connect them. For a molecule like "2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane," a crucial reaction is the cleavage of the dioxolane ring, which is typically acid-catalyzed. This process is vital for both its application as a protecting group in synthesis and its potential metabolic pathways. The following subsections will explore the elucidation of such a reaction mechanism using a model system, 2-phenyl-1,3-dioxolane (B1584986), to represent the core reactivity.

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate and its geometry provides a snapshot of the bond-breaking and bond-forming processes. For the acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane, the reaction is expected to proceed through a multi-step mechanism involving at least two key transition states.

The first step is the protonation of one of the dioxolane oxygen atoms by a hydronium ion. The subsequent and rate-determining step is the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion and ethylene (B1197577) glycol. The transition state for this step, TS1 , would feature an elongated C-O bond and a partial positive charge developing on the benzylic carbon. The final steps involve the attack of water on the oxocarbenium ion to form a hemiacetal, followed by proton transfer. The transition state for the water attack, TS2 , would involve the formation of a new C-O bond.

Detailed geometric parameters of these transition states can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). While specific data for the title compound is unavailable, a representative analysis for the C-O bond cleavage in a protonated 2-phenyl-1,3-dioxolane is presented in the table below.

Table 1: Hypothetical Geometric Parameters for the Transition State (TS1) of C-O Bond Cleavage in Protonated 2-phenyl-1,3-dioxolane.

| Parameter | Reactant (Protonated Dioxolane) | Transition State (TS1) | Product (Oxocarbenium Ion) |

| C-O(1) Bond Length (Å) | 1.43 | 1.85 | 2.90 |

| C-O(2) Bond Length (Å) | 1.43 | 1.38 | 1.35 |

| C-Phenyl Bond Length (Å) | 1.51 | 1.47 | 1.45 |

| O(1)-C-O(2) Angle (°) | 108.5 | 115.0 | 118.0 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| Note: The data in this table is illustrative and based on typical values from computational studies of similar reaction mechanisms. |

For the acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane, the energy profile would show the initial reactant complex (dioxolane and hydronium ion) at a certain energy level. The system would then proceed through the first transition state (TS1 ) to form the oxocarbenium ion intermediate. This intermediate would reside in a local energy minimum. The subsequent reaction with water would pass through a second transition state (TS2 ) of lower energy than TS1 , leading to the final products (benzaldehyde, ethylene glycol, and the regenerated acid catalyst).

Table 2: Hypothetical Relative Energy Profile for the Acid-Catalyzed Hydrolysis of 2-phenyl-1,3-dioxolane.

| Species | Relative Energy (kcal/mol) |

| Reactants (2-phenyl-1,3-dioxolane + H₃O⁺) | 0.0 |

| Protonated Dioxolane | -5.2 |

| Transition State 1 (TS1) | +15.8 |

| Intermediate (Oxocarbenium Ion + H₂O) | +8.1 |

| Transition State 2 (TS2) | +12.5 |

| Products (Benzaldehyde + Ethylene Glycol + H₃O⁺) | -10.3 |

| Note: The data in this table is illustrative and based on typical values from computational studies of similar reaction mechanisms. |

Vi. Synthesis and Chemical Utility of Derivatives and Analogues

Design and Synthesis of Chemically Modified Analogues of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane

The synthesis of analogues of this compound can be approached in two primary ways: by modifying the starting materials before the formation of the dioxolane ring, or by post-synthesis modification of the parent compound. The most common method for forming the 2-aryl-1,3-dioxolane structure involves the acid-catalyzed acetalization of the corresponding benzaldehyde (B42025) with ethylene (B1197577) glycol. nih.govresearchgate.netmdpi.com

Analogues can be systematically designed by introducing various substituents on the phenyl ring or by altering the diol component. However, the most synthetically valuable feature of the parent compound is the bromine atom, which serves as a versatile handle for introducing a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. wikipedia.orgmdpi.com

The Suzuki-Miyaura reaction, for instance, is a powerful method for coupling the aryl bromide with various organoboron compounds, such as boronic acids or their esters, to form biaryl systems or to introduce alkyl or alkenyl groups. wikipedia.orgmdpi.com This reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it ideal for use with the dioxolane-protected substrate. nih.gov

Below is a table illustrating potential synthetic modifications to generate analogues from this compound.

| Reaction Type | Coupling Partner | Resulting Analogue Structure (Generic) | Potential Functionality Introduced |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 2-(5-Aryl-2,4-difluorophenyl)-1,3-dioxolane | Substituted phenyl, naphthyl, or heteroaryl rings |

| Stille Coupling | Organostannane (R-SnBu₃) | 2-(5-R-2,4-difluorophenyl)-1,3-dioxolane | Alkyl, alkenyl, alkynyl, or aryl groups |

| Heck Coupling | Alkene (CH₂=CHR) | 2-(2,4-Difluoro-5-vinylphenyl)-1,3-dioxolane | Vinyl or substituted vinyl groups |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 2-(5-(Alkynyl)-2,4-difluorophenyl)-1,3-dioxolane | Alkynyl groups for further click chemistry |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-(5-(Dialkylamino)-2,4-difluorophenyl)-1,3-dioxolane | Secondary or primary amine functionalities |

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups makes this compound a highly valuable key intermediate, or synthon, for constructing more elaborate molecular architectures.

In chemical biology, a molecular scaffold is a core structure upon which a variety of substituents can be systematically placed to create a library of related compounds. diva-portal.org This approach is fundamental for exploring structure-function relationships. The title compound is an excellent precursor for such scaffolds due to its distinct reactive sites and rigid core.

The 2-(5-bromo-2,4-difluorophenyl) moiety provides a stable, predictable three-dimensional framework. The dioxolane group acts as a protecting group for a formyl (aldehyde) functionality. This latent aldehyde can be revealed through acidic hydrolysis at a later stage in a synthetic sequence, providing a site for reactions such as reductive amination, Wittig reactions, or condensation to form heterocycles.

The bromine atom, as previously discussed, is the primary site for diversification via cross-coupling reactions. The electron-withdrawing fluorine atoms modulate the reactivity of the phenyl ring. This combination allows for a divergent synthetic strategy: from a single intermediate, a multitude of derivatives can be generated by first modifying the bromine position and then, if desired, deprotecting and reacting the aldehyde. This enables the creation of libraries of complex molecules with systematic variations built around the central phenyl-dioxolane core.

Halogenated aromatic compounds are fundamental building blocks in materials science for the synthesis of functional polymers and ligands. acs.orgnih.gov The title compound can serve as a monomer in the synthesis of advanced polymers. For example, polycondensation reactions, such as Suzuki polycondensation, can utilize the bromine atom to form polymer chains.

The incorporation of this specific monomer would introduce several desirable features into the resulting polymer:

Fluorine Content : The difluoro-substitution can enhance the polymer's thermal stability, oxidative resistance, and solubility in organic solvents, while also influencing its electronic properties (e.g., HOMO/LUMO levels).

Protected Functionality : The dioxolane groups along the polymer backbone represent masked aldehyde functionalities. Post-polymerization, these groups can be deprotected to yield a reactive polymer. Such polymers could be used to create functional films, act as scaffolds for grafting other molecules, or be cross-linked to form robust networks.

Furthermore, the compound and its derivatives can be used to synthesize specialized ligands for metal catalysts. The steric and electronic properties of a ligand are crucial for controlling the activity and selectivity of a catalyst. The fluorinated phenyl ring and the dioxolane group provide a specific steric profile and electronic environment that can be fine-tuned through substitution at the bromine position to optimize catalytic performance.

Structure-Reactivity Relationships in Novel Derivatives

The chemical reactivity of derivatives of this compound is governed by the interplay of its functional groups. Understanding these relationships is key to predicting their behavior in chemical reactions.

The aromatic ring is heavily influenced by its substituents. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, although fluorine is generally a poor leaving group. The bromine atom's primary reactivity lies in its ability to undergo oxidative addition to transition metal catalysts, which is the key step in cross-coupling reactions. nih.govwikipedia.org

The dioxolane ring is an acetal (B89532) and is stable under neutral and basic conditions but is labile in the presence of acid, which catalyzes its hydrolysis to regenerate the aldehyde and ethylene glycol. The stability of this group can be influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the native fluorines, can slightly destabilize the acetal by making the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack by water during hydrolysis.

The following table summarizes the expected influence of new substituents (introduced at the bromine position) on the reactivity of the molecule.

| Substituent (R) at C5-Position | Electronic Effect | Effect on Aromatic Ring Reactivity | Effect on Dioxolane Stability (to Acid) |

|---|---|---|---|

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Activates ring towards electrophilic attack | Increases electron density, counteracting the deactivating effect of fluorine atoms | Slightly increases stability by reducing the electrophilicity of the benzylic carbon |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Deactivates ring towards electrophilic attack | Further decreases electron density, enhancing the deactivating effect of fluorine atoms | Slightly decreases stability by increasing the electrophilicity of the benzylic carbon |

| Conjugated System (e.g., -Aryl, -Vinyl) | Can be donating or withdrawing via resonance | Modulates electron density across the extended π-system | Effect depends on the nature of the conjugated system |

Exploration of Retrosynthetic Pathways Incorporating the Dioxolane Synthon

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inscitepress.orgamazonaws.com When a complex target molecule contains the this compound moiety, this entire group can be treated as a single, recognizable building block or "synthon."

The primary retrosynthetic disconnection for the 1,3-dioxolane (B20135) group itself is through the two C-O bonds of the acetal. ox.ac.uk This leads back to two simpler components: 5-bromo-2,4-difluorobenzaldehyde (B1291822) and ethylene glycol. This disconnection corresponds to the forward reaction of acetal formation.

For a larger target molecule, identifying the this compound fragment within its structure allows for a significant simplification of the retrosynthetic problem. Instead of breaking it down into its smallest components, the synthetic chemist can recognize that this entire piece can be installed in one or a few steps from the corresponding aldehyde.

Example Retrosynthetic Step:

Consider a hypothetical complex target molecule where an aryl group has been coupled to the parent compound:

Target Molecule: 2-(5-Aryl-2,4-difluorophenyl)-1,3-dioxolane

Retrosynthetic Disconnection (C-C bond): The bond between the new aryl group and the difluorophenyl ring is disconnected. This corresponds to a known, reliable reaction in the forward sense, such as a Suzuki coupling.

Precursors: This disconnection leads to this compound and an appropriate arylboronic acid.

This approach, where the dioxolane-containing unit is treated as a robust building block, streamlines the process of designing syntheses for complex molecules in fields ranging from materials science to medicinal chemistry.

Vii. Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Halogenated Dioxolanes

The traditional synthesis of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane typically involves the acid-catalyzed acetalization of 5-bromo-2,4-difluorobenzaldehyde (B1291822) with ethylene (B1197577) glycol. While effective, future research is expected to pivot towards more sustainable, efficient, and versatile methods for constructing halogenated dioxolanes.

Emerging trends include the development of novel catalytic systems that operate under milder conditions, reducing energy consumption and minimizing side reactions. organic-chemistry.org Methodologies employing solid acid catalysts, such as montmorillonite (B579905) K10, have already shown promise in the synthesis of other dioxolanes, offering advantages like easy separation and reusability. nih.gov Furthermore, the application of flow chemistry could enable continuous production with enhanced control over reaction parameters, leading to higher yields and purity.

Another promising avenue is the late-stage functionalization of dioxolane precursors. academie-sciences.fr Techniques for direct and selective fluorination or bromination of aromatic rings are constantly being refined. mdpi.com For instance, methods using reagents like N-fluorobenzenesulfonimide (NFSI) for direct C-H fluorination could provide alternative pathways to synthesize complex halogenated structures. academie-sciences.frmdpi.com

| Methodology | Catalyst/Reagent Example | Potential Advantages |

| Solid Acid Catalysis | Montmorillonite K10 | Reusability, mild conditions, easy product isolation. nih.gov |

| Flow Chemistry | Continuous flow reactor | Improved safety, scalability, precise control, higher yields. |

| Late-Stage Halogenation | N-fluorobenzenesulfonimide (NFSI) | Access to novel structures, functionalization of complex molecules. academie-sciences.frmdpi.com |

| Hypervalent Iodine Reagents | (Diacetoxyiodo)benzene | Stereoselective formation of substituted dioxolanes from alkenes. researchgate.net |

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a compound's purity, structure, and properties is paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used, future research will leverage more advanced and hyphenated analytical methods for a deeper characterization of halogenated dioxolanes.

The challenge of analyzing halogenated organic compounds often lies in the separation of closely related isomers and the detection of trace impurities. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced resolving power for complex mixtures. chromatographyonline.com This technique could be instrumental in purity assessment and identifying by-products in the synthesis of this compound.

High-resolution mass spectrometry (HRMS) will be crucial for unambiguous molecular formula confirmation and for studying fragmentation patterns, which aids in structural elucidation. nih.gov Additionally, advanced NMR techniques, including 2D experiments (COSY, HSQC, HMBC) and fluorine-19 (¹⁹F) NMR, are indispensable for confirming the precise connectivity and spatial arrangement of atoms within the molecule.

| Analytical Technique | Application for Halogenated Dioxolanes | Key Insights Provided |

| GC×GC-TOF-MS | Purity profiling, impurity identification | Superior separation of isomers and complex mixtures. chromatographyonline.com |

| LC-HRMS | Structural elucidation, metabolite identification | Accurate mass measurement, molecular formula determination. nih.gov |

| Multidimensional NMR | Complete structural assignment | Detailed connectivity (¹H, ¹³C), through-space correlations (NOESY). |

| ¹⁹F NMR Spectroscopy | Characterization of fluorinated moiety | Information on the electronic environment of fluorine atoms. |

Integration of Machine Learning and AI in Reaction Design and Prediction

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for synthesis planning and optimization. researchgate.net For compounds like this compound, machine learning (ML) algorithms can be trained on large reaction databases to predict the outcomes of synthetic steps, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgeurekalert.org

Broadening the Scope of Chemical Transformations for Synthetic Applications

The synthetic value of this compound lies in its potential for diverse chemical transformations, leveraging the reactivity of its functional groups. The dioxolane moiety serves as a robust protecting group for the aldehyde, which can be readily deprotected under acidic conditions to participate in a wide array of reactions, such as Wittig olefination, reductive amination, and aldol (B89426) condensations.

The bromine atom on the phenyl ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Future research will likely explore its utility in reactions such as:

Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: To form aniline (B41778) derivatives.

Sonogashira Coupling: To install alkyne functionalities.

Heck Coupling: To append alkene moieties.

The fluorine atoms, while generally less reactive, significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of downstream products. They can enhance metabolic stability and binding affinity in biologically active molecules. researchgate.net

Strategic Utilization in the Preparation of High-Value Chemical Entities

Given its structural motifs—a protected aldehyde, a brominated site for cross-coupling, and difluoro-substitution—this compound is a prime candidate for use as a strategic intermediate in the synthesis of high-value chemicals. Its future applications are anticipated in the pharmaceutical, agrochemical, and materials science sectors. archivemarketresearch.com

The fluorinated phenyl portion is a common feature in many modern drugs and agrochemicals, where fluorine substitution is used to modulate physicochemical properties like lipophilicity and metabolic stability. researchgate.netsciencedaily.com This compound could serve as a key building block for synthesizing complex molecules with potential anti-inflammatory, anti-cancer, or anti-fungal activities. nih.gov For example, similar dioxolane structures are known intermediates in the synthesis of antifungal agents. google.com

In materials science, the difluorobromophenyl group can be incorporated into organic semiconductors, liquid crystals, or polymers. The unique electronic and steric properties imparted by the halogen atoms can be exploited to fine-tune the optical and electronic characteristics of these materials, leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org

Q & A

Q. What are the key structural features of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane, and how do they influence its reactivity?

The compound contains a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (at position 5) and fluorine (at positions 2 and 4). The bromine atom acts as an electrophilic site, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorine atoms exert electron-withdrawing effects, stabilizing intermediates and directing regioselectivity in aromatic substitution reactions . Structural analogs (e.g., 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane) show that halogen positioning significantly alters electronic properties and biological activity .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

- Step 1: Bromination of 2,4-difluorophenyl precursors using N-bromosuccinimide (NBS) under radical initiation.

- Step 2: Cyclocondensation with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring . Key challenges include controlling regioselectivity during halogenation and minimizing side reactions (e.g., over-bromination). Purity is often confirmed via HPLC (>98%) and NMR spectroscopy .

Q. How can researchers characterize the physical and chemical properties of this compound?

Recommended methods:

- Spectroscopy: and NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (theoretical: ~265.05 g/mol) .

- Thermal Analysis: Differential scanning calorimetry (DSC) to assess stability and melting points.

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity?

Comparative studies of halogenated dioxolanes reveal:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | Br (5), F (2) | Anticancer potential (IC < 10 µM in some cell lines) |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | Br (3), F (4) | Neuroprotective effects in oxidative stress models |

| These differences highlight the importance of substitution patterns in target binding and activity. |

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Orthogonal Assays: Use multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity.

- Structural Analogs: Test derivatives to isolate the role of specific substituents. For example, replacing bromine with chlorine can clarify if activity is halogen-dependent .

- Computational Modeling: Molecular docking studies to predict binding affinities with targets like kinase enzymes .

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

- Directed Metalation: Use directing groups (e.g., -OMe) to guide bromine placement.

- Protecting Groups: Temporarily block reactive sites (e.g., using silyl ethers) to prevent undesired substitutions.

- Catalytic Systems: Employ palladium catalysts for selective C-H activation in fluorinated aryl rings .

Q. What are the implications of fluorine’s electron-withdrawing effects on reaction kinetics?

Fluorine increases the electrophilicity of adjacent carbons, accelerating nucleophilic aromatic substitution (SAr). However, this can also deactivate the ring toward further reactions, requiring harsher conditions (e.g., higher temperatures or stronger bases) . Kinetic studies via stopped-flow NMR can quantify these effects.

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 265.05 g/mol | HRMS |

| Purity | ≥98% | HPLC |

| Storage | -20°C, desiccated | Long-term stability data |

Q. Table 2: Comparison of Reactivity with Analogs

| Reaction | This compound | 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane |

|---|---|---|

| Suzuki Coupling | Faster (electron-deficient aryl bromide) | Slower (steric hindrance at position 3) |

| Hydrolysis | Stable under acidic conditions | Partial ring-opening at pH < 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.